molecular formula C23H31N3O4S B14960397 N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide

N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide

Cat. No.: B14960397
M. Wt: 445.6 g/mol
InChI Key: FZCHNUAJFBLGMR-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylsulfamoyl group and an ethylbutanoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(tert-butylsulfamoyl)aniline, which is then reacted with 3-[(2-ethylbutanoyl)amino]benzoic acid under specific conditions to form the final product. Common reagents used in this synthesis include tert-butylamine, sulfuryl chloride, and ethylbutanoyl chloride. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-methylbutanoyl)amino]benzamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-propylbutanoyl)amino]benzamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylsulfamoyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. The ethylbutanoyl group contributes to its lipophilicity, influencing its solubility and bioavailability.

Properties

Molecular Formula

C23H31N3O4S

Molecular Weight

445.6 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-3-(2-ethylbutanoylamino)benzamide

InChI

InChI=1S/C23H31N3O4S/c1-6-16(7-2)21(27)25-19-10-8-9-17(15-19)22(28)24-18-11-13-20(14-12-18)31(29,30)26-23(3,4)5/h8-16,26H,6-7H2,1-5H3,(H,24,28)(H,25,27)

InChI Key

FZCHNUAJFBLGMR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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